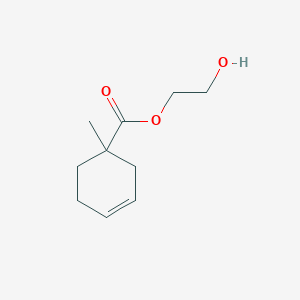
2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cycloalkenes This compound features a cyclohexene ring with a methyl group and a carboxylate ester group, along with a hydroxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate can be achieved through several methods:
Esterification Reaction: One common method involves the esterification of 1-methylcyclohex-3-ene-1-carboxylic acid with 2-hydroxyethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification Reaction: Another approach is the transesterification of methyl 1-methylcyclohex-3-ene-1-carboxylate with 2-hydroxyethanol, using a base catalyst like sodium methoxide. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high purity and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and resins due to its reactive ester group.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The released products can then participate in various biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
Methyl 1-methylcyclohex-3-ene-1-carboxylate: Similar structure but lacks the hydroxyethyl group.
Ethyl 1-methylcyclohex-3-ene-1-carboxylate: Similar structure with an ethyl ester group instead of hydroxyethyl.
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate: Similar structure but without the methyl group on the cyclohexene ring.
Uniqueness: 2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate is unique due to the presence of both a hydroxyethyl group and a methyl group on the cyclohexene ring
Propiedades
Número CAS |
79915-67-6 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-10(5-3-2-4-6-10)9(12)13-8-7-11/h2-3,11H,4-8H2,1H3 |
Clave InChI |
RECJPMPRIAHKAI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC=CC1)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
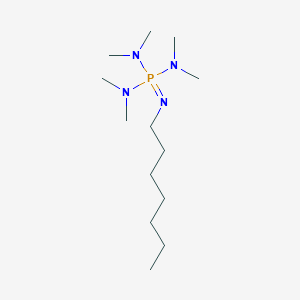
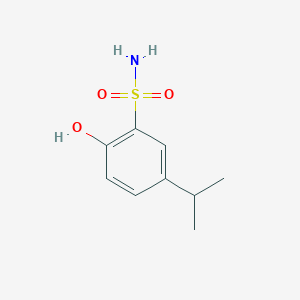
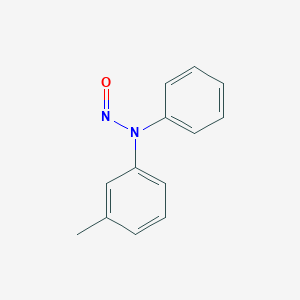
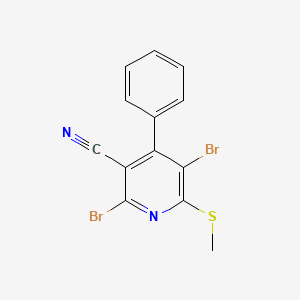
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)
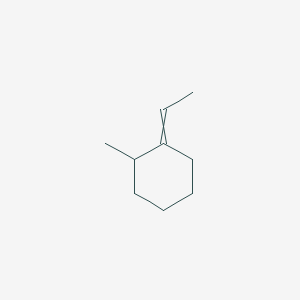

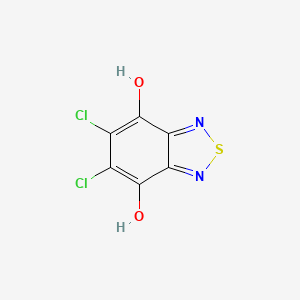

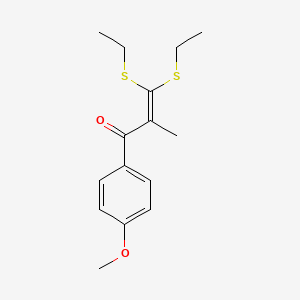
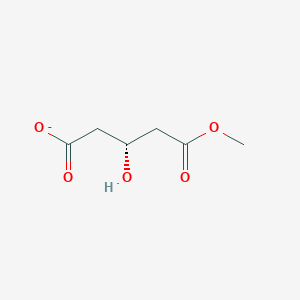
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)
